2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine
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Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine is a chemical compound with the molecular formula C17H12Cl2N2S It is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a sulfanyl group attached to a 3,4-dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-phenylpyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl group.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine or phenyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Uniqueness
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dichlorobenzyl and phenyl groups enhances its potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-15-7-6-12(8-16(15)19)11-22-17-20-9-14(10-21-17)13-4-2-1-3-5-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQJNNYSJNQSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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